Enhanced Lipophilicity Drives Superior Membrane Permeability vs. Unsubstituted 4-Aminotetrahydropyran
The target compound possesses significantly higher calculated lipophilicity compared to the unsubstituted 4-aminotetrahydropyran core. This is a direct consequence of the N-benzyl group. The XLogP3 value for N-Benzyltetrahydro-2H-pyran-4-amine is reported as 1.7 and its LogP is 2.35 , while the unsubstituted 4-aminotetrahydropyran has an XLogP3 of -0.1 to 0.5 [1]. This increased lipophilicity is critical for crossing biological membranes and for improving solubility in organic solvents for chemical synthesis.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 ; LogP = 2.35 |
| Comparator Or Baseline | 4-Aminotetrahydropyran (XLogP3 = -0.1 to 0.5) [1] |
| Quantified Difference | ~1.2 to 2.4 Log units higher (indicating higher lipophilicity) |
| Conditions | Calculated values; XLogP3 per BOC Sciences, LogP per ChemSrc |
Why This Matters
This quantifiable difference in lipophilicity is the primary differentiator for procurement, as it dictates the compound's suitability for applications requiring membrane permeability or solubility in non-polar reaction media, where the unsubstituted analog would fail.
- [1] PubChem. (n.d.). 4-Aminotetrahydropyran (CID 73821). Retrieved April 20, 2026. View Source
